molecular formula C12H24N2 B3388880 1-(Piperidin-3-ylmethyl)azepane CAS No. 896053-57-9

1-(Piperidin-3-ylmethyl)azepane

Cat. No. B3388880
CAS RN: 896053-57-9
M. Wt: 196.33 g/mol
InChI Key: PRSTVIHCTITYJE-UHFFFAOYSA-N
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Description

“1-(Piperidin-3-ylmethyl)azepane” is a compound with the CAS Number: 896053-57-9 . It has a molecular weight of 196.34 . The IUPAC name for this compound is 1-(3-piperidinylmethyl)azepane .


Synthesis Analysis

The synthesis of azepane-based compounds, including “1-(Piperidin-3-ylmethyl)azepane”, has been reported in the literature . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been described . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-3-ylmethyl)azepane” is 1S/C12H24N2/c1-2-4-9-14 (8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(Piperidin-3-ylmethyl)azepane” is a liquid at normal temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 266.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Future Directions

Azepane-based compounds, including “1-(Piperidin-3-ylmethyl)azepane”, continue to play a significant role in synthetic relevance due to their various biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted azepanes .

properties

IUPAC Name

1-(piperidin-3-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSTVIHCTITYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-ylmethyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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